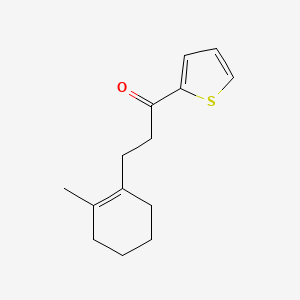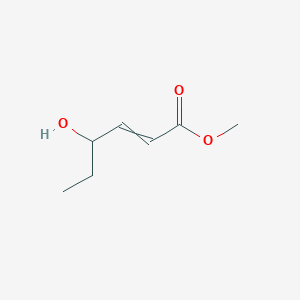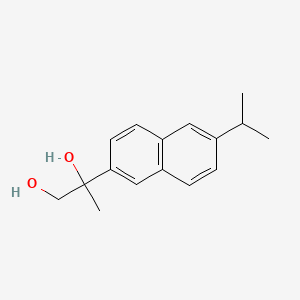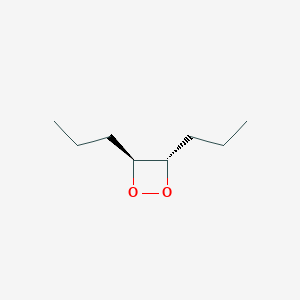![molecular formula C6H6N4 B14424180 1,2-Dihydropyrido[3,4-e][1,2,4]triazine CAS No. 81622-73-3](/img/structure/B14424180.png)
1,2-Dihydropyrido[3,4-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be synthesized through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the use of [4 + 2] domino annulation reactions, which are efficient and yield high-performance results .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve multi-step synthesis processes. These methods may include the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . Reaction conditions may vary, but they often involve moderate to high temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
科学的研究の応用
1,2-Dihydropyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,2-Dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cytochrome P450 enzymes in Mycobacterium tuberculosis, thereby disrupting essential physiological functions of the bacteria . The compound’s structure allows it to bind to active sites of these enzymes, preventing their normal activity.
類似化合物との比較
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a fused ring system and exhibits diverse biological activities.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds share similar synthetic routes and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
81622-73-3 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC名 |
1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4,10H,(H,8,9) |
InChIキー |
OWOZAJROCCSXPX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NNC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


